tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It is a derivative of pyridine, featuring an amino group at the 2-position and a tert-butyl carbamate group attached to the 4-position of the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate typically involves the reaction of 2-aminopyridine-4-carbaldehyde with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-nitro-4-aminopyridine.
Reduction: : Formation of 2-amino-4-aminopyridine.
Substitution: : Formation of various substituted carbamates.
Scientific Research Applications
Tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex organic compounds.
Biology: : In the study of enzyme inhibitors and receptor ligands.
Medicine: : As a potential therapeutic agent in drug discovery and development.
Industry: : In the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl ((2-aminopyridin-4-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
List of Similar Compounds
Tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
Tert-Butyl (R)-4-(1-(2-aminopyridin-4-yl)ethyl)piperazine-1-carboxylate
Properties
IUPAC Name |
tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKROKSMVFTCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474809-21-7 | |
Record name | TERT-BUTYL ((2-AMINOPYRIDIN-4-YL)METHYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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